molecular formula C22H28O5 B1679069 Prednylidene CAS No. 599-33-7

Prednylidene

Cat. No. B1679069
CAS RN: 599-33-7
M. Wt: 372.5 g/mol
InChI Key: WSVOMANDJDYYEY-CWNVBEKCSA-N
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Description

Prednylidene is a glucocorticoid for systemic use . It has the IUPAC name (11β)-11,17,21-trihydroxy-16-methylenepregna-1,4-diene-3,20-dione . The additional steric bulk introduced by substituents adjacent to the dihydroxyacetone side chain protects that moiety against metabolic degradation .


Molecular Structure Analysis

Prednylidene has a molecular formula of C22H28O5 . Its molecular weight is 372.461 g/mol . The structure of Prednylidene can be represented as (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-methylidene-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one .

Scientific Research Applications

1. Applications in Cancer Clinical Trials

Prednylidene, as a part of clinical research, contributes to the advancement of medical therapy. Its relevance is highlighted in the context of cancer clinical trials. The inclusion of diverse patient demographics, including those with specific physiological conditions like HIV infection, in clinical trials is crucial for ensuring the validity and fairness of medical research findings. This inclusivity directly impacts the development and application of medications like Prednylidene (Persad, Little, & Grady, 2008).

2. Drug Delivery Systems

Prednylidene has been studied in the context of innovative drug delivery systems. One such system involves the development of self-assembling nanohydrogels based on sonicated gellan gum chains, designed for the delivery of poorly water-soluble anti-inflammatory drugs like prednisolone. This research demonstrates the potential of such delivery systems in enhancing the bioavailability and therapeutic effectiveness of drugs like Prednylidene (D’Arrigo, Meo, Gaucci, Chichiarelli, Coviello, Capitani, Alhaique, & Matricardi, 2012).

3. Microspheres for Inflammatory Bowel Disease

Research has been conducted on creating microspheres containing Prednylidene for the treatment of inflammatory bowel disease (IBD). These chitosan-based microspheres are designed to ensure a gradual release of the drug, offering potential as a microparticulate system for IBD treatment (Onishi, Oosegi, Machida, & McGinity, 2005).

4. Behavioral and Axis Activity Studies in Zebrafish

Prednylidene’s effects have been studied in zebrafish to understand the pharmacology and toxicology of glucocorticoids. This research, focusing on behavioral changes and hypothalamic-pituitary-interrenal (HPI) axis activity, offers insights into the broader impacts of drugs like Prednylidene on physiology and mood (Xin, Jiang, Liu, Zhou, & Cheng, 2020).

properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-methylidene-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,15-17,19,23,25,27H,1,4-5,8,10-11H2,2-3H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVOMANDJDYYEY-CWNVBEKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CC(=C)C2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC(=C)[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208610
Record name Prednylidene [INN:BAN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prednylidene

CAS RN

599-33-7
Record name Prednylidene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=599-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prednylidene [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prednylidene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13208
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prednylidene [INN:BAN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prednylidene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.060
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PREDNYLIDENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF8PQP966U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
G Zwadlo-Klarwasser, S Bent, HD Haubeck… - … Archives of Allergy and …, 1990 - karger.com
… of the glucocorticoid prednylidene on the macrophage … administration of 30 or 6 mg prednylidene even if the peak val … vitro by the addition of prednylidene or dexamethasone to …
Number of citations: 88 karger.com
F Buttgereit, MD Brand, GR Burmester - Biochemical pharmacology, 1999 - Elsevier
… potency of prednylidene for unspecific non-genomic effects. In contrast, prednylidene is not … In general, our results suggest that simply in terms of potency, prednylidene may be the …
Number of citations: 214 www.sciencedirect.com
W Hamann, A Flöter, G Zwadlo-Klarwasser… - New Trends in Allergy IV …, 1997 - Springer
… Cells were cultured with prednylidene (10 -7 M) and at the indicated times the supernatants … macrophages during the first 12–24 h in the presence of prednylidene in culture medium [5] …
Number of citations: 2 link.springer.com
P Bartz-Bazzanella - Reactions, 1992 - Springer
… the patient was treated with prednylidene over 18 months with the inclusion of chloroquine for about 6 months. Withdrawal of the prednylidene caused the syndrome to recur briefly …
Number of citations: 0 link.springer.com
D Schmid, GR Burmester, R Tripmacher, A Kuhnke… - Bioscience …, 2000 - Springer
… Similar toprevious studies on rat thymocytes, the relative potencies of theglucocorticoids were found to be: prednylidene (1.7)
Number of citations: 91 link.springer.com
A Berthold, K Cremer, J Kreuter - European journal of pharmaceutics and …, 1998 - Elsevier
… The positively charged drug, prednylidene diethylaminoacetate, bound significantly to the particles above pH 4.5, whereas the negatively charged prednisolone sodium phosphate was …
Number of citations: 104 www.sciencedirect.com
BJ Lipworth - The Lancet, 2000 - thelancet.com
… rank order of potency in rat thymocytes: prednylidene (7·4), … Hence, in rat thymocytes prednylidene exhibits a 8·5 fold … cells is the same as that in rat thymocytes: prednylidene (8·1), …
Number of citations: 118 www.thelancet.com
W Hamann, A Flöter, W Schmutzler… - Inflammation …, 1995 - Springer
… -Sephacel purified proteins from 40h culture supernatants of prednylidene (10 .7 M) treated … extracts from monocytes cultured for 40 h with or without the glucocorticoid prednylidene. …
Number of citations: 50 link.springer.com
S Diederich, E Eigendorff, P Burkhardt… - The Journal of …, 2002 - academic.oup.com
… if they are fluorinated in position 6α or 9α (eg in dexamethasone) or methylated at 2α or 6α (in methylprednisolone) or 16α or 16β, by a methylene group at 16 (in prednylidene), …
Number of citations: 190 academic.oup.com
K Belke, J Baron, W Schmutzler… - International archives of …, 1999 - karger.com
… supplemented with 10% human serum in hydrophobic Teflon bags without or with the following agents: 0.1 μM phorbol ester, 1 μg/ml LPS, 0.1 μM of the glucocorticoid prednylidene, 1 …
Number of citations: 5 karger.com

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